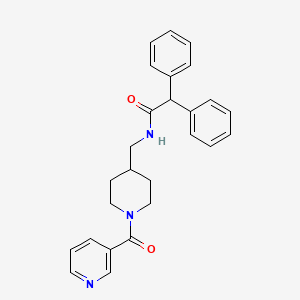
N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide, also known as NDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NDMA is a derivative of diphenylmethylpiperazine, which is a class of compounds that has been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Oxidation Reactivity
Research by Pailloux et al. (2007) delves into the chemical oxidation of compounds similar to N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide, focusing on their reactivity channels. This study is crucial for understanding the oxidation behavior of such compounds, which can inform their application in chemical synthesis and drug design (Pailloux et al., 2007).
Antimicrobial Activity
Kumar and Mishra (2015) explored the antimicrobial properties of derivatives similar to N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide. Their findings suggest potential applications in developing antimicrobial agents (Kumar & Mishra, 2015).
Analgesic Activity
Kumar et al. (2019) synthesized and tested analogues of N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide for analgesic activity. This research indicates potential therapeutic applications in pain management (Kumar et al., 2019).
Anticancer Properties
Muruganandam et al. (2013) synthesized N-((Diphenylamino)methyl)acetamide and its metal complexes, revealing their antibacterial, antifungal, and anticancer activities. This study highlights the compound's potential in developing new anticancer agents (Muruganandam et al., 2013).
Structural Analysis and Drug Design
Research by Huang et al. (2001) on the structure-activity relationships of similar compounds contributes to a deeper understanding of their binding properties, which is vital for drug design and development (Huang et al., 2001).
Propiedades
IUPAC Name |
2,2-diphenyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-25(24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)28-18-20-13-16-29(17-14-20)26(31)23-12-7-15-27-19-23/h1-12,15,19-20,24H,13-14,16-18H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMQKLNKQZIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

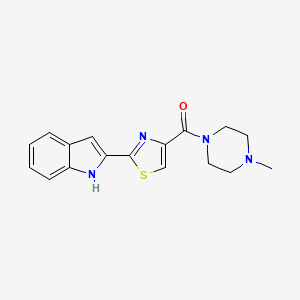
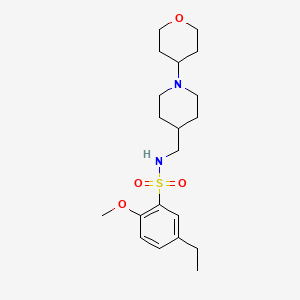
![N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2432962.png)
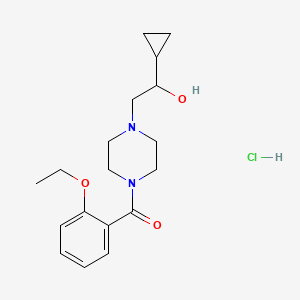
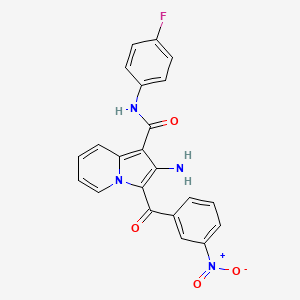
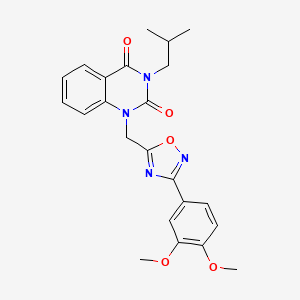

![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2432971.png)
![2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2432972.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)
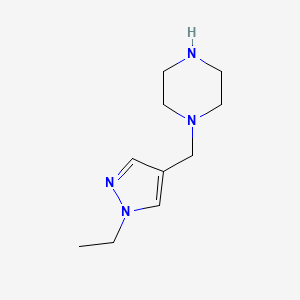
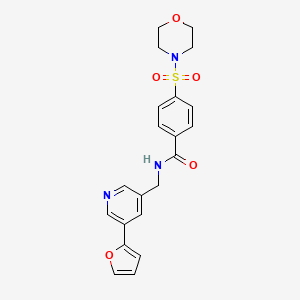
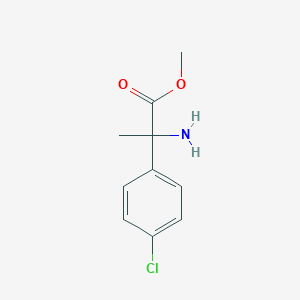
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)